molecular formula C20H22FN3O4 B2625211 1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1208543-85-4

1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2625211
CAS RN: 1208543-85-4
M. Wt: 387.411
InChI Key: KATVDUJTHIBTJI-UHFFFAOYSA-N
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Description

1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Anticonvulsant Activity : New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and evaluated for anticonvulsant activity. The compounds showed high effectiveness in several seizure models, suggesting a potential therapeutic role in epilepsy treatment (Kamiński, Rzepka, & Obniska, 2011).
  • Evaluation of Anticonvulsant and Neurotoxicity Properties : Another study synthesized new N-Mannich bases derived from pyrrolidine-2,5-diones and evaluated them for anticonvulsant and neurotoxicity properties. Compounds displayed significant anticonvulsant effects in the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (scPTZ) seizures test, with some compounds showing more potency and less neurotoxicity than traditional antiepileptic drugs (Obniska, Rzepka, & Kamiński, 2012).
  • Mechanism of Action and Safety Evaluation : Studies also investigated the mechanism of action and preliminary safety of these compounds. For instance, certain derivatives showed interaction with neuronal voltage-sensitive sodium and L-type calcium channels, indicating a plausible mechanism of action for their anticonvulsant effects. Preliminary safety assessments in vitro suggested a favorable safety profile for some of these compounds (Rybka et al., 2017).

properties

IUPAC Name

1-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c21-14-3-1-13(2-4-14)15-11-16(15)20(28)23-9-7-22(8-10-23)19(27)12-24-17(25)5-6-18(24)26/h1-4,15-16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVDUJTHIBTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

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